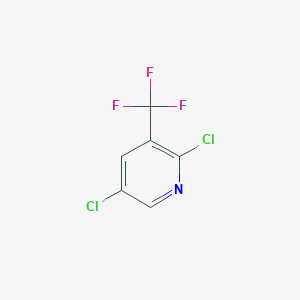

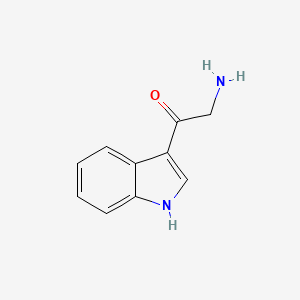

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

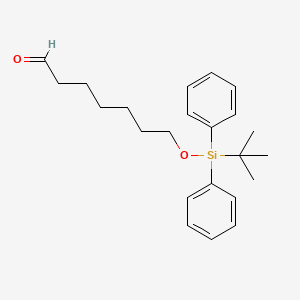

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that has been studied for its potential use in a variety of scientific research applications. It is a difluorophenyl pyrazole carboxylic acid with the molecular formula C7H5F2N2O2. This compound has been the subject of numerous studies, with the aim of understanding its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Applications De Recherche Scientifique

Synthetic Applications in Heterocyclic Compound Creation

- Functionalization and Cyclization Reactions : Studies demonstrate the utility of pyrazole-3-carboxylic acid derivatives in synthesizing diverse heterocyclic structures. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide and the subsequent formation of imidazo[4,5-b]pyridine derivatives showcase the versatility of these compounds in creating complex heterocyclic systems with potential biological activity (Yıldırım, Kandemirli, & Demir, 2005).

- Cross-Coupling Reactions : The use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to obtain alkynyl-pyrazoles further exemplifies the role of pyrazole derivatives in synthesizing structurally diverse molecules. These reactions facilitate the synthesis of condensed pyrazoles, which have significance in developing pharmacologically active compounds (Arbačiauskienė et al., 2011).

Potential in Medicinal Chemistry

- Nucleophilic Substitution and Condensation Reactions : The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives highlights the potential of these compounds in medicinal chemistry. This efficient synthesis route opens up possibilities for creating new N-fused heterocycle products (Ghaedi et al., 2015).

Catalysis Applications

- Arylation of Unactivated β-C(sp3)-H Bonds : The palladium-catalyzed arylation of unactivated β-C(sp3)-H bonds using 2-amino-5,6-difluorophenyl-1H-pyrazole as a directing group marks a significant advancement in the field of catalysis. This method enhances the directing ability of the auxiliary and showcases the potential of pyrazole derivatives in facilitating selective C-H activation processes (Yang et al., 2019).

Optical and Material Science Applications

- Nonlinear Optical Materials : The synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their evaluation as potential nonlinear optical (NLO) materials underline the significance of pyrazole derivatives in material science. Certain compounds in this series have been identified as promising candidates for optical limiting applications, showcasing the diverse utility of pyrazole-based compounds beyond medicinal chemistry (Chandrakantha et al., 2013).

Propriétés

IUPAC Name |

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDOJMOGOIKYLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408673 |

Source

|

| Record name | 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

CAS RN |

1039053-05-8 |

Source

|

| Record name | 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)